N'-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-chlorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-CHLOROBENZOHYDRAZIDE is unique due to the presence of both bromine and chlorine atoms, as well as a methoxy group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-21-14-7-6-10(8-12(14)16)9-18-19-15(20)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBDMYIMKORVTC-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.